molecular formula C8H12F3NO2 B12090701 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol CAS No. 1375473-70-3

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Katalognummer: B12090701
CAS-Nummer: 1375473-70-3
Molekulargewicht: 211.18 g/mol
InChI-Schlüssel: LDSGSTMOMUNVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium catalyst . This method is cost-effective and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions often involve the use of sodium borohydride or other reducing agents.

    Substitution: The trifluoromethyl group can be substituted under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Various halogenating agents can be used to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol: This compound is structurally similar but lacks the oxa group.

    9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: This derivative has a ketone group instead of an alcohol group.

Uniqueness

The presence of both the trifluoromethyl and oxa groups in 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol imparts unique chemical properties, making it more versatile in various applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

1375473-70-3

Molekularformel

C8H12F3NO2

Molekulargewicht

211.18 g/mol

IUPAC-Name

9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(13)5-1-12-2-6(7)4-14-3-5/h5-6,12-13H,1-4H2

InChI-Schlüssel

LDSGSTMOMUNVJM-UHFFFAOYSA-N

Kanonische SMILES

C1C2COCC(C2(C(F)(F)F)O)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.